molecular formula C16H20FNO3 B1465491 tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate CAS No. 1353501-39-9

tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate

Cat. No.: B1465491
CAS No.: 1353501-39-9
M. Wt: 293.33 g/mol
InChI Key: MGXSYAJZOZWKIC-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring, the simplest form of which is benzene) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions . For instance, phenylboronic acids can be synthesized from phenylmagnesium bromide and trimethyl borate .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out . For example, boronic acids can undergo a variety of reactions, including coupling reactions with halides or pseudohalides, and condensation reactions with diols .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined by its specific structure. For example, the presence of a fluorophenyl group could influence the compound’s polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound were used as a catalyst, its mechanism of action would involve lowering the activation energy for a particular chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve exploring new synthesis methods for this compound, investigating its potential applications, and studying its reactivity under various conditions .

Properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)-3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-15(2,3)21-14(20)18-8-7-16(10-18,11-19)12-5-4-6-13(17)9-12/h4-6,9,11H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXSYAJZOZWKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate
Reactant of Route 2
tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate
Reactant of Route 3
tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate
Reactant of Route 4
tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate
Reactant of Route 5
tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate
Reactant of Route 6
tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate

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